5-Methyl-3-(morpholinyl)phenazinium methyl sulfate
Description
5-Methyl-3-(morpholinyl)phenazinium methyl sulfate is a cationic phenazinium derivative characterized by a methyl group at position 5 and a morpholinyl substituent at position 3 of the phenazine core, paired with a methyl sulfate counterion. The compound’s synthesis typically involves alkylation of phenazine derivatives with dimethyl sulfate under controlled conditions, as demonstrated in analogous phenazinium salts . Its crystal structure features π-π stacking interactions (3.421 Å separation) and hydrogen bonding between the phenazinium cation and methyl sulfate anion, contributing to structural stability . Limited toxicological data are available, though stability under recommended storage conditions (avoiding light and strong oxidizers) is noted .
Properties
CAS No. |
40816-83-9 |
|---|---|
Molecular Formula |
C18H21N3O5S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-(10-methylphenazin-10-ium-2-yl)morpholine;methyl sulfate |
InChI |
InChI=1S/C17H18N3O.CH4O4S/c1-19-16-5-3-2-4-14(16)18-15-7-6-13(12-17(15)19)20-8-10-21-11-9-20;1-5-6(2,3)4/h2-7,12H,8-11H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
JSWOBTWCRLGCFT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=NC3=CC=CC=C31)N4CCOCC4.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(morpholinyl)phenazinium methyl sulfate typically involves the reaction of phenazine with methyl sulfate. The reaction is carried out under controlled conditions to ensure high purity and yield . The compound can be crystallized from water to obtain a deep yellow to brown crystalline powder .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where phenazine and methyl sulfate are reacted under optimized conditions. The process includes steps for purification and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(morpholinyl)phenazinium methyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It acts as an electron acceptor and can be reduced by NADH or NADPH.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include NADH, NADPH, and various oxidizing agents. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction by NADH results in the formation of reduced phenazine derivatives .
Scientific Research Applications
Enzymatic Assays
5-Methyl-3-(morpholinyl)phenazinium methyl sulfate is primarily utilized as an electron mediator in enzymatic assays. Its photochemical stability allows it to effectively facilitate electron transfer reactions between NAD(P)H and various substrates, including tetrazolium dyes. For instance, studies have demonstrated that this compound can replace less stable mediators in assays for lactate dehydrogenase (LDH), achieving high correlation coefficients with traditional methods, thus proving useful in diagnostic applications .
Key Findings:
- Efficiency : The turnover number of the compound as an electron mediator is comparable to that of phenazine methosulfate (PMS), making it suitable for routine enzyme activity assays.
- Diagnostic Use : Its application in staining LDH isozymes provides clearer results with reduced background staining, enhancing diagnostic accuracy .
Cell Viability and Cytotoxicity Studies
Research has highlighted the compound's role in inducing cytotoxic effects in cancer cells. Specifically, studies on malignant melanoma cells have shown that 5-Methyl-3-(morpholinyl)phenazinium methyl sulfate can induce apoptosis through oxidative stress mechanisms. At micromolar concentrations, it has been observed to significantly reduce cell viability by inducing mitochondrial dysfunction and oxidative DNA damage .
Case Study Insights:
- Cell Lines : The A375 melanoma cell line was used to assess the cytotoxic effects, revealing a dose-dependent relationship where concentrations as low as 5 µM led to significant cell death.
- Mechanism : The compound was found to cause mitochondrial respiratory impairment and increased oxidative stress markers, indicating its potential as a chemotherapeutic agent .
Potential Therapeutic Applications
The compound's ability to induce oxidative stress has implications for its use in cancer therapy. By selectively targeting malignant cells while sparing normal cells, it may serve as a basis for developing novel treatments for various cancers.
Research Highlights:
- Caspase Activation : The induction of caspase-dependent pathways suggests that the compound could be integrated into therapeutic protocols aimed at enhancing apoptosis in cancer cells.
- Oxidative Damage : The ability to generate reactive oxygen species (ROS) positions it as a candidate for further exploration in oxidative stress-based therapies .
Chemical Properties and Stability
The chemical stability of 5-Methyl-3-(morpholinyl)phenazinium methyl sulfate under various conditions makes it an attractive option for laboratory use. Studies have characterized its reactivity with NADH and oxygen, providing insights into its behavior in enzymatic contexts.
Chemical Behavior:
Mechanism of Action
The compound exerts its effects by acting as an electron carrier. It accepts electrons from NADH or NADPH and transfers them to other electron acceptors, such as tetrazolium dyes . This electron transfer process is crucial in various biochemical assays to measure enzyme activities .
Comparison with Similar Compounds
Key Observations :
- Methyl sulfate counterions are common in phenazinium salts, facilitating solubility and ionic stability .
Physicochemical Properties
Comparative data on crystal packing and stability:
Key Observations :
Key Observations :
- Safety data for 5-Methyl-3-(morpholinyl)phenazinium remain incomplete, necessitating caution in handling .
Biological Activity
5-Methyl-3-(morpholinyl)phenazinium methyl sulfate, a phenazinium derivative, has garnered attention for its potential biological activities. This compound is structurally related to other phenazinium salts, which are known for their roles as electron mediators and in various biochemical applications. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in medicine and research, and relevant case studies.
- CAS Number : 40816-83-9
- Molecular Formula : C12H16N2O4S
- Molecular Weight : 288.34 g/mol
- IUPAC Name : 5-Methyl-3-(morpholin-4-yl)phenazinium methyl sulfate
The biological activity of 5-Methyl-3-(morpholinyl)phenazinium methyl sulfate primarily involves its role as an electron mediator. It facilitates electron transfer in various biochemical reactions, particularly in enzymatic assays. The compound can reduce oxidized forms of substrates, thereby enhancing the efficiency of biochemical assays.
Electron Transfer Mechanism
The mechanism involves the following steps:
- Reduction : The compound accepts electrons from NAD(P)H or other reducing agents.
- Formation of Reduced Species : Upon accepting electrons, it forms a reduced phenazinium species.
- Reoxidation : The reduced form can then transfer electrons to other substrates or oxidizing agents.
Biological Activities
Research indicates several biological activities associated with 5-Methyl-3-(morpholinyl)phenazinium methyl sulfate:
- Enzymatic Assays : It has been utilized as an electron mediator in assays for lactate dehydrogenase (LDH), demonstrating high turnover rates comparable to traditional mediators like phenazine methosulfate (PMS) .
- Cellular Studies : The compound shows potential in studying cellular respiration and metabolic pathways due to its ability to facilitate electron transport .
- Antimicrobial Properties : Preliminary studies suggest that phenazinium derivatives may exhibit antimicrobial activity, although specific data on this compound is limited.
Case Study 1: Enzymatic Activity Assay
In a study assessing the efficiency of 5-Methyl-3-(morpholinyl)phenazinium methyl sulfate as an electron mediator, researchers found that it significantly improved the assay sensitivity for LDH activity compared to conventional methods. The correlation coefficient between results obtained using this compound and traditional methods was found to be 0.998, indicating high reliability .
Case Study 2: Photochemical Stability
The compound's stability under photochemical conditions was evaluated using rapid-scan spectrophotometry. It was determined that 5-Methyl-3-(morpholinyl)phenazinium methyl sulfate maintains its efficacy as an electron mediator even under varying light conditions, making it suitable for laboratory settings where light exposure is unavoidable .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Role/Activity |
|---|---|---|
| Phenazine Methosulfate (PMS) | 149-30-4 | Traditional electron mediator |
| 1-Methoxy-5-methylphenazinium methyl sulfate | 65162-13-2 | Electron mediator in enzymatic assays |
| 5-Methylphenazinium methyl sulfate | 40816-83-9 | Electron mediator with potential stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
